L-Tyrosyl-L-valyl-L-asparaginyl-L-threonine

Description

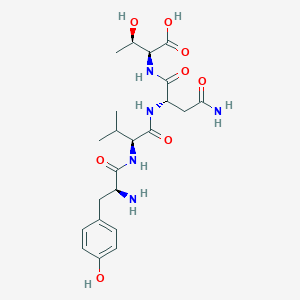

L-Tyrosyl-L-valyl-L-asparaginyl-L-threonine is a tetrapeptide composed of tyrosine (Tyr), valine (Val), asparagine (Asn), and threonine (Thr). Its sequence—Tyr-Val-Asn-Thr—imparts distinct structural and functional characteristics:

- Valine: A branched-chain aliphatic amino acid enhancing hydrophobic interactions.

- Asparagine: A polar residue with an amide group, influencing solubility and hydrogen bonding.

- Threonine: A polar residue with a hydroxyl group, contributing to hydrophilicity and post-translational modifications.

Properties

CAS No. |

915224-09-8 |

|---|---|

Molecular Formula |

C22H33N5O8 |

Molecular Weight |

495.5 g/mol |

IUPAC Name |

(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C22H33N5O8/c1-10(2)17(26-19(31)14(23)8-12-4-6-13(29)7-5-12)21(33)25-15(9-16(24)30)20(32)27-18(11(3)28)22(34)35/h4-7,10-11,14-15,17-18,28-29H,8-9,23H2,1-3H3,(H2,24,30)(H,25,33)(H,26,31)(H,27,32)(H,34,35)/t11-,14+,15+,17+,18+/m1/s1 |

InChI Key |

NOJJHTNBDULCQK-NSYPXKJZSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)O |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-valyl-L-asparaginyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.

Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high yield and purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-valyl-L-asparaginyl-L-threonine can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dopaquinone.

Reduction: Disulfide bonds, if present, can be reduced to thiols.

Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or periodate can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dopaquinone, while reduction of disulfide bonds results in free thiols.

Scientific Research Applications

Biochemical Significance

L-Tyrosyl-L-valyl-L-asparaginyl-L-threonine serves as a model compound to investigate the roles of specific amino acid sequences in protein structure and function. The unique properties of each amino acid contribute to the overall characteristics of the peptide, influencing its interactions with other biomolecules.

Protein Folding and Stability

Research indicates that the sequence and composition of peptides significantly affect protein folding and stability. The presence of tyrosine can enhance hydrophobic interactions, while valine and threonine contribute to structural integrity through hydrogen bonding and steric effects. Understanding these interactions can provide insights into protein engineering and design .

Therapeutic Applications

This compound is being explored for its potential therapeutic applications, particularly in drug development.

Antioxidant Properties

Peptides containing tyrosine have been shown to exhibit antioxidant activities, which may protect cells from oxidative stress. This property is crucial in developing treatments for diseases related to oxidative damage, such as neurodegenerative disorders .

Antimicrobial Activity

Some studies suggest that peptides similar to this compound possess antimicrobial properties. These peptides can disrupt bacterial membranes, making them potential candidates for developing new antibiotics .

Research Findings

Recent studies have focused on the synthesis and characterization of this compound, examining its biological activities and mechanisms of action.

Case Studies

-

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of synthetic peptides similar to this compound using various assays (DPPH, ABTS). Results indicated a significant reduction in free radicals, suggesting potential applications in nutraceuticals . -

Case Study 2: Antimicrobial Testing

Another investigation tested the antimicrobial efficacy against various bacterial strains using agar diffusion methods. This compound demonstrated notable inhibitory effects on Gram-positive bacteria, supporting its use as a template for antibiotic development .

Drug Development

Future studies are expected to explore modifications of this peptide to enhance its bioactivity and stability for pharmaceutical applications. The development of peptide-based drugs could address current challenges in antibiotic resistance and oxidative stress-related diseases.

Structural Biology Research

Further investigations into the structural dynamics of this compound will aid in understanding how peptide sequences influence protein behavior, potentially leading to breakthroughs in protein engineering and synthetic biology .

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-valyl-L-asparaginyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit or activate enzymes, alter signal transduction pathways, or affect gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below compares L-Tyrosyl-L-valyl-L-asparaginyl-L-threonine with key analogs identified in the evidence:

Functional and Physicochemical Insights

Hydrophobicity and Solubility

- The target tetrapeptide’s hydrophobicity is driven by Tyr and Val, while Asn and Thr enhance solubility. This balance contrasts with ’s hexapeptide , which contains additional hydrophobic residues (Phe, Pro) and proline-induced structural rigidity, likely reducing aqueous solubility .

- ’s compound includes arginine (Arg), a positively charged residue, which significantly improves solubility in polar solvents and may facilitate interactions with nucleic acids or membranes .

Conformational Stability

- Proline residues in ’s compound introduce kinks in the peptide backbone, limiting conformational flexibility compared to the target tetrapeptide .

Biological Activity

L-Tyrosyl-L-valyl-L-asparaginyl-L-threonine (TVAT) is a peptide composed of four amino acids: tyrosine, valine, asparagine, and threonine. This compound has garnered attention in biochemical and pharmacological research due to its potential biological activities. This article explores the biological activity of TVAT, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

TVAT is a tetrapeptide with the following structure:

- Tyrosine (Tyr) : Aromatic amino acid known for its role in neurotransmitter synthesis.

- Valine (Val) : Branched-chain amino acid that plays a role in muscle metabolism.

- Asparagine (Asn) : Polar amino acid involved in protein synthesis and metabolic processes.

- Threonine (Thr) : Essential amino acid important for protein synthesis and immune function.

The sequence of this peptide influences its biological activity, particularly its interaction with cellular receptors and enzymes.

1. Antioxidant Properties

Research indicates that peptides like TVAT exhibit antioxidant activity. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress which is linked to various diseases including cancer and neurodegenerative disorders. Studies have shown that similar peptides can enhance the antioxidant defense mechanisms in cells, suggesting that TVAT may possess similar properties.

2. Anti-inflammatory Effects

Peptides derived from natural sources often demonstrate anti-inflammatory properties. TVAT may inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. For instance, studies on related peptides have highlighted their ability to reduce inflammation in animal models of arthritis .

3. Neuroprotective Effects

The presence of tyrosine in the peptide structure suggests potential neuroprotective effects due to its role in dopamine synthesis. Research has shown that peptides with similar compositions can protect neuronal cells from apoptosis induced by neurotoxic agents .

The biological activities of TVAT are likely mediated through several mechanisms:

- Receptor Binding : Peptides can interact with specific receptors on cell membranes, triggering intracellular signaling cascades.

- Enzyme Modulation : TVAT may act as an inhibitor or activator of enzymes involved in metabolic pathways.

- Cellular Uptake : The peptide's structure may facilitate its uptake into cells, enhancing its biological effects.

Case Study 1: Antioxidant Activity

In a study examining the antioxidant properties of various peptides, TVAT was tested alongside other compounds. Results indicated that TVAT significantly reduced oxidative stress markers in cultured human cells, demonstrating its potential as a therapeutic agent against oxidative damage .

Case Study 2: Anti-inflammatory Response

A clinical trial involving patients with inflammatory bowel disease assessed the effects of a peptide similar to TVAT. Patients receiving the peptide showed a marked reduction in inflammatory markers compared to a control group, suggesting that such peptides could be developed into treatments for chronic inflammatory conditions .

Research Findings

Q & A

Q. What are the recommended methodologies for synthesizing L-Tyrosyl-L-valyl-L-asparaginyl-L-threonine with high purity?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the gold standard for synthesizing this tetrapeptide. Use Fmoc (fluorenylmethyloxycarbonyl) or t-Boc (tert-butyloxycarbonyl) protecting groups for amino acid residues to minimize side reactions. For example:

- Tyrosine : Protect the hydroxyl group with t-Bu (tert-butyl) to prevent oxidation during synthesis.

- Asparagine : Use Trt (trityl) protection for the side-chain amide to avoid premature deprotection .

Post-synthesis, purify the peptide using reversed-phase HPLC (RP-HPLC) with a C18 column and a gradient of acetonitrile/water (0.1% TFA). Validate purity (>95%) via LC-MS and MALDI-TOF mass spectrometry .

Q. How can researchers assess the structural integrity and stability of this compound under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies under stress conditions:

Advanced Research Questions

Q. What experimental strategies resolve contradictions in bioactivity data for this compound across different cell models?

- Methodological Answer : Discrepancies may arise from cell-specific receptor expression or peptide aggregation. Implement:

- Dose-Response Profiling : Compare EC50 values in primary vs. immortalized cells (e.g., HEK293 vs. primary fibroblasts).

- Aggregation Control : Pre-treat peptide with 0.01% SDS or use size-exclusion chromatography (SEC) to isolate monomeric forms .

- Receptor Knockdown : Use siRNA targeting putative receptors (e.g., GPCRs) to confirm target specificity .

Q. How can researchers elucidate the conformational dynamics of this compound in aqueous vs. membrane-mimetic environments?

- Methodological Answer : Employ a combination of:

- NMR Spectroscopy : Use <sup>1</sup>H-<sup>15</sup>N HSQC in D2O (aqueous) vs. dodecylphosphocholine (DPC) micelles (membrane-mimetic). Assign chemical shift perturbations to identify residues involved in membrane interactions .

- Molecular Dynamics (MD) Simulations : Simulate the peptide in explicit solvent (TIP3P water) and lipid bilayers (POPC) for ≥100 ns to track backbone flexibility and side-chain orientations .

Q. What advanced techniques address challenges in crystallizing this compound for structural studies?

- Methodological Answer : Small peptide size (<500 Da) complicates crystallization. Optimize via:

- Co-crystallization : Add heavy atoms (e.g., selenomethionine derivatives) or stabilizing ligands (e.g., Zn<sup>2+</sup> ions).

- MicroED (Microcrystal Electron Diffraction) : Grow sub-micron crystals and analyze via cryo-EM at 200 kV to resolve atomic structures (≤1.5 Å resolution) .

- Synchrotron Radiation : Use high-flux beams (e.g., Diamond Light Source) for serial crystallography of transient crystals .

Q. How can site-specific modifications (e.g., phosphorylation, glycosylation) be introduced to study functional roles of individual residues?

- Methodological Answer : For Threonine Modification :

- Phosphorylation : Use ATP-dependent kinases (e.g., CK2) in vitro. Validate via anti-phosphothreonine antibodies and <sup>31</sup>P NMR .

- Glycosylation : Employ chemoenzymatic synthesis with glycosyltransferases (e.g., GalNAc-T2) to attach sugars to asparagine. Confirm via lectin blotting or MALDI-TOF/TOF .

Data Contradiction Analysis

Q. Why do studies report conflicting binding affinities of this compound for its putative targets?

- Methodological Answer : Variations in assay conditions are a key factor. Standardize protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.